3-(ethoxycarbonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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Overview
Description
3-(ethoxycarbonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a benzoate ester known for its complex structure and significant potential in various scientific fields This compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of 3-(ethoxycarbonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps. One common method starts with the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like methanol and catalysts such as sulfuric acid . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule, often using reagents like hydrogen gas or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the
Properties
Molecular Formula |
C25H20N2O5 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 3-[[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]oxymethyl]benzoate |
InChI |
InChI=1S/C25H20N2O5/c1-2-30-24(28)20-12-6-8-17(14-20)16-31-25(29)21-13-7-11-19(15-21)23-27-26-22(32-23)18-9-4-3-5-10-18/h3-15H,2,16H2,1H3 |
InChI Key |
DPCWUCIWTFNWGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC(=C1)COC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)COC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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